1-Hexen-5-yne, 2-bromo-
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Overview
Description
1-Hexen-5-yne, 2-bromo- is an organic compound with the molecular formula C6H7Br. It is a derivative of hexene and features both an alkyne and an alkene functional group, making it a versatile intermediate in organic synthesis. The presence of a bromine atom adds to its reactivity, allowing for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexen-5-yne, 2-bromo- can be synthesized through several methods. One common approach involves the bromination of 1-hexen-5-yne. This reaction typically uses bromine (Br2) in an inert solvent like dichloromethane (CH2Cl2) under controlled temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of 1-Hexen-5-yne, 2-bromo- often involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 1-Hexen-5-yne, 2-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or amines (NH2-), to form different derivatives.
Addition Reactions: The alkyne and alkene groups can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes and alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen (H2) with a palladium catalyst for hydrogenation.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) for dihydroxylation.
Major Products:
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Addition: Formation of dibromo compounds, alkanes, or alkenes.
Oxidation: Formation of epoxides or diols.
Scientific Research Applications
1-Hexen-5-yne, 2-bromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hexen-5-yne, 2-bromo- involves its reactivity due to the presence of the bromine atom and the alkyne and alkene groups. The bromine atom can act as a leaving group in substitution reactions, while the alkyne and alkene groups can participate in addition and polymerization reactions. These functional groups interact with various molecular targets and pathways, facilitating diverse chemical transformations .
Comparison with Similar Compounds
1-Hexyne: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1-hexene: Contains a bromine atom but lacks the alkyne group, limiting its reactivity in addition reactions.
1-Hexen-5-yne: Similar structure but without the bromine atom, affecting its overall reactivity.
Uniqueness: 1-Hexen-5-yne, 2-bromo- is unique due to the combination of the bromine atom and the alkyne and alkene groups, providing a versatile platform for various chemical reactions and applications .
Properties
CAS No. |
72121-84-7 |
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Molecular Formula |
C6H7Br |
Molecular Weight |
159.02 g/mol |
IUPAC Name |
2-bromohex-1-en-5-yne |
InChI |
InChI=1S/C6H7Br/c1-3-4-5-6(2)7/h1H,2,4-5H2 |
InChI Key |
RYWBCDINHDBAQL-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC#C)Br |
Origin of Product |
United States |
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